A Technical Guide to 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-, a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry. Due to its specific substitution pattern, this compound is not widely commercially available, making a thorough understanding of its synthesis and properties crucial for researchers. This document outlines its chemical identity, predicted physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery, supported by insights from related, well-characterized molecules.
Chemical Identity and Structural Features
3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- is a substituted pyridine with three key functional groups that significantly influence its chemical behavior and biological activity. The pyridine ring itself is a common scaffold in many pharmaceuticals.[1] The trifluoromethyl (-CF3) group at the 6-position is a strong electron-withdrawing group, which can enhance metabolic stability and receptor binding affinity.[2] The amino (-NH2) group at the 3-position can act as a hydrogen bond donor and a site for further chemical modification. The iodo (-I) group at the 4-position is a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.
Table 1: Chemical Identifiers for 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-
| Identifier | Value |
| IUPAC Name | 4-Iodo-6-(trifluoromethyl)pyridin-3-amine |
| Molecular Formula | C₆H₄F₃IN₂ |
| Molecular Weight | 288.01 g/mol |
| Canonical SMILES | C1=C(C(=C(N=C1)C(F)(F)F)I)N |
| InChI Key | (Predicted) |
| CAS Number | Not available |
Predicted Physicochemical Properties
While experimental data for this specific isomer is scarce, its physicochemical properties can be predicted based on its structure. These predictions are valuable for designing experimental conditions for its synthesis, purification, and use in biological assays.
Table 2: Predicted Physicochemical Properties of 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-
| Property | Predicted Value | Source |
| Molecular Weight | 288.01 g/mol | PubChem |
| XLogP3 | 2.1 | PubChemLite[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[4] |
| Rotatable Bond Count | 0 | PubChem[4] |
| Exact Mass | 287.93713 Da | PubChem[4] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[4] |
| pKa (most basic) | (Predicted to be low due to electron-withdrawing groups) | |
| Boiling Point | (Predicted to be high) | |
| Melting Point | (Predicted to be a solid at room temperature) |
Note: These values are computationally predicted and should be confirmed experimentally.
Proposed Synthesis Pathway
The synthesis of 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- can be approached through a multi-step sequence starting from a readily available pyridine derivative. A plausible retro-synthetic analysis suggests that the target molecule can be obtained from a nitropyridine precursor, which in turn can be synthesized from a trifluoromethylated pyridine.
A potential forward synthesis is outlined below:
Scheme 1: Proposed Synthesis of 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-
Caption: Proposed synthetic route for 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-.
Experimental Protocol:
Step 1: Nitration of 2-Chloro-6-(trifluoromethyl)pyridine
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To a stirred solution of 2-chloro-6-(trifluoromethyl)pyridine in concentrated sulfuric acid, slowly add fuming nitric acid at a temperature maintained below 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours.
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Cool the reaction mixture and pour it onto crushed ice.
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Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-3-nitro-6-(trifluoromethyl)pyridine.
Step 2: Iodination of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
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A mixture of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine, sodium iodide, and a catalytic amount of copper(I) iodide in a suitable solvent (e.g., DMF or DMSO) is heated under an inert atmosphere.
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The reaction progress is monitored by TLC or GC-MS.
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Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.
Step 3: Reduction of the Nitro Group
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The 2-chloro-4-iodo-3-nitro-6-(trifluoromethyl)pyridine is dissolved in a suitable solvent such as ethanol or acetic acid.
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A reducing agent, such as iron powder in the presence of hydrochloric acid, or catalytic hydrogenation (H₂, Pd/C), is used to reduce the nitro group to an amine.
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The reaction is monitored until the starting material is consumed.
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The reaction mixture is filtered, and the solvent is removed under reduced pressure.
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The residue is taken up in an organic solvent and washed with a basic aqueous solution to remove any remaining acid.
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The organic layer is dried and concentrated to yield the final product, 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-.
Reactivity and Potential for Further Functionalization
The presence of the amino and iodo groups makes 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- a versatile building block for the synthesis of more complex molecules.
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Amino Group Reactivity: The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of a wide range of functional groups.
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Iodo Group Reactivity: The iodine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse chemical space.
